Structural Uniqueness and Physicochemical Differentiation vs. Common Diaminopyrimidine Screening Compounds
Among diaminopyrimidine building blocks available for kinase inhibitor synthesis, N1-(2-methyl-6-(piperidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine offers a unique combination of a 2-methyl group, a 6-piperidine ring, and an exposed para-phenylenediamine tail. This contrasts with the more common N1-(pyrimidin-2-yl)benzene-1,4-diamine (CAS 743449-54-9, MW 186.21) which lacks the piperidine and methyl substituents, and cannot engage in the same hydrophobic interactions or adopt the same conformation within the ATP-binding pocket of kinases . The calculated logP is 2.8 and the topological polar surface area is 92.7 Ų [1], indicating moderate lipophilicity that balances permeability with a polar pharmacophore, a critical factor for cell-based assay performance.
| Evidence Dimension | Molecular complexity and substitution pattern uniqueness |
|---|---|
| Target Compound Data | MW 283.37, logP 2.8, TPSA 92.7 Ų, contains 2-methyl-6-(piperidin-1-yl)pyrimidine core linked to benzene-1,4-diamine |
| Comparator Or Baseline | N1-(pyrimidin-2-yl)benzene-1,4-diamine (MW 186.21, logP ~1.2 estimated, lacks piperidine and methyl substituents) |
| Quantified Difference | MW increase of 97.16 (52% larger); ~1.6 logP unit increase indicative of higher lipophilicity; addition of key pharmacophoric features for kinase hinge binding |
| Conditions | In silico physicochemical property comparison |
Why This Matters
This specific substitution pattern is essential for recapitulating the binding mode of patent-defined PKC-theta inhibitors; procurement of a generic aminopyrimidine will not provide the same SAR starting point.
- [1] MolBIC Compound Information. C16H21N5 (N1-(2-methyl-6-(piperidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine). IDRBLab, 2024. View Source
